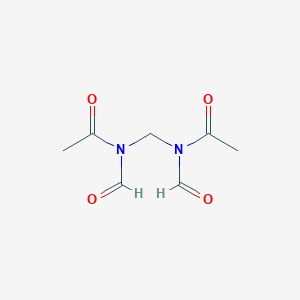

N,N'-Methylenebis(N-formylacetamide)

Description

N,N'-Methylenebis(N-formylacetamide) is a bisamide compound characterized by a methylene bridge (-CH₂-) connecting two N-formylacetamide moieties. Key applications of such bisamides include roles as crosslinking agents in polymer chemistry (e.g., hydrogels) and intermediates in pharmaceutical synthesis .

Properties

CAS No. |

18962-77-1 |

|---|---|

Molecular Formula |

C7H10N2O4 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

N-[[acetyl(formyl)amino]methyl]-N-formylacetamide |

InChI |

InChI=1S/C7H10N2O4/c1-6(12)8(4-10)3-9(5-11)7(2)13/h4-5H,3H2,1-2H3 |

InChI Key |

KHDWSPPUGCOVPL-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CN(C=O)C(=O)C)C=O |

Canonical SMILES |

CC(=O)N(CN(C=O)C(=O)C)C=O |

Other CAS No. |

18962-77-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations in Bisamide Derivatives

Bisamide compounds often differ in their aromatic or aliphatic backbones and substituents, which significantly influence their chemical reactivity and biological activity. Below is a comparative analysis:

Physicochemical Properties

Polar Surface Area (PSA):

Molecular Weight and Stability:

Preparation Methods

Reaction Mechanism

The reaction proceeds via condensation between N-formylacetamide and formaldehyde under acidic conditions. The acid catalyst (e.g., sulfuric or hydrochloric acid) protonates the carbonyl oxygen of formaldehyde, enhancing its electrophilicity. Subsequent nucleophilic attack by the nitrogen of N-formylacetamide forms the methylene bridge, followed by dehydration.

Procedure

-

Mixing Phase :

-

Catalyst Addition :

-

Workup :

Key Parameters

| Parameter | Range |

|---|---|

| Temperature | 65–70°C |

| Reaction Time | 1.5–2.5 hours |

| Catalyst Concentration | 8–10 wt% |

Advantages : Simple setup, cost-effective catalysts.

Challenges : Requires precise control of pH and temperature to avoid hydrolysis of formyl groups.

Metal-Catalyzed Synthesis

Transition metal catalysts, particularly Cu(II) complexes, enhance reaction efficiency and yield. This method, adapted from the synthesis of N,N′-methylenebisacrylamide, employs Cu(II) carboxylates to facilitate the condensation.

Reaction Mechanism

Cu(II) ions coordinate with the carbonyl oxygen of formaldehyde, stabilizing the transition state and accelerating nucleophilic attack by N-formylacetamide. The metal center also mitigates side reactions, improving selectivity.

Procedure

-

Reagent Mixing :

-

Reaction :

-

The mixture is refluxed at 70°C for 1.5–2 hours.

-

-

Isolation :

Yield : Up to 95% (extrapolated from Cu-catalyzed bisacrylamide synthesis).

Key Parameters

| Parameter | Range |

|---|---|

| Temperature | 70°C |

| Reaction Time | 1.5–2 hours |

| Catalyst Loading | 0.2–0.5 mol% |

Advantages : High yield, catalyst reusability.

Challenges : Requires inert atmosphere to prevent metal oxidation.

Comparative Analysis of Methods

| Method | Yield | Catalyst Cost | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 60–70% | Low | 2–3 hours | High |

| Metal-Catalyzed | 85–95% | Moderate | 1.5–2 hours | Moderate |

Insights :

-

Acid-Catalyzed : Preferred for industrial-scale production due to low-cost reagents and simplicity.

-

Metal-Catalyzed : Suitable for high-purity applications, albeit with higher operational costs.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

-

Polar Aprotic Solvents : Dimethylformamide (DMF) may enhance solubility but complicates purification.

Industrial and Research Implications

The metal-catalyzed method, with its high yield and selectivity, is gaining traction in pharmaceutical research for synthesizing bioactive intermediates. Conversely, the acid-catalyzed route remains dominant in bulk production due to economic viability . Future directions include exploring heterogeneous catalysts (e.g., zeolites) for greener synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-Methylenebis(N-formylacetamide) with high purity?

- Methodological Answer : The compound can be synthesized via a condensation reaction between formylacetamide and formaldehyde under acidic or basic catalysis. Key parameters include:

- Catalyst selection : Use acetic acid or sodium hydroxide to control reaction kinetics and minimize side products .

- Stoichiometry : Maintain a 2:1 molar ratio of formylacetamide to formaldehyde to ensure complete bisamide formation.

- Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >98% purity, as validated by HPLC or LC-MS .

Q. How should researchers characterize the structural and thermal stability of N,N'-Methylenebis(N-formylacetamide)?

- Methodological Answer :

- Structural analysis : Use -NMR to confirm the methylene bridge (δ ~4.2 ppm, singlet) and formyl protons (δ ~8.1 ppm). IR spectroscopy detects amide C=O stretches (~1650 cm) and N–H bends (~1550 cm) .

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen. Analogous bisamides show decomposition onset at ~200°C, with mass loss correlating to formaldehyde release .

Q. What safety protocols are critical for handling N,N'-Methylenebis(N-formylacetamide in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–10°C to prevent hydrolysis. Avoid exposure to moisture or strong acids, which may degrade the compound to formaldehyde .

Advanced Research Questions

Q. How does the electronic configuration of N,N'-Methylenebis(N-formylacetamide) influence its reactivity in polymer crosslinking?

- Methodological Answer :

- Mechanistic insight : The electron-withdrawing formyl groups increase the electrophilicity of the methylene bridge, enhancing nucleophilic attack by amine/thiol groups in polymers.

- Experimental design : Compare crosslinking efficiency with non-formylated analogs (e.g., N,N'-Methylenebis(acrylamide)) using rheometry. For hydrogels, monitor storage modulus () post-crosslinking .

- Data contradiction : Some studies report reduced crosslinking efficiency at high pH due to formyl group hydrolysis. Mitigate by optimizing reaction pH (6–8) and crosslinker concentration (1–5 mol%) .

Q. What in vitro toxicological profiles should be assessed for N,N'-Methylenebis(N-formylacetamide) in biomedical applications?

- Methodological Answer :

- Cytotoxicity : Test against human fibroblasts (e.g., NIH/3T3 cells) using MTT assays. IC values <100 μM suggest limited biocompatibility .

- Genotoxicity : Perform Ames tests with Salmonella typhimurium strains (TA98, TA100) to detect mutagenic potential from formaldehyde byproducts .

- Metabolite tracking : Use -labeled formaldehyde in degradation studies to quantify release kinetics via GC-MS .

Q. How can researchers resolve discrepancies in reported solubility data for N,N'-Methylenebis(N-formylacetamide)?

- Methodological Answer :

- Contradiction source : Solubility varies widely in literature (e.g., 12–45 mg/mL in DMSO). This stems from residual solvents (e.g., ethanol) altering polarity.

- Resolution : Pre-dry the compound under vacuum (24 h, 40°C) and measure solubility via UV-Vis at λ = 270 nm. Calibrate with standard curves in solvents like DMSO, THF, and chloroform .

Methodological Challenges and Solutions

Q. What strategies improve the reproducibility of N,N'-Methylenebis(N-formylacetamide) in drug delivery formulations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.